N-butyl-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
CAS No.: 1252853-62-5
Cat. No.: VC11970148
Molecular Formula: C19H20FN3O2S2
Molecular Weight: 405.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1252853-62-5 |
|---|---|
| Molecular Formula | C19H20FN3O2S2 |
| Molecular Weight | 405.5 g/mol |
| IUPAC Name | N-butyl-2-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C19H20FN3O2S2/c1-2-3-9-21-16(24)12-27-19-22-15-8-10-26-17(15)18(25)23(19)11-13-4-6-14(20)7-5-13/h4-8,10H,2-3,9,11-12H2,1H3,(H,21,24) |
| Standard InChI Key | MPSRVTGZURXFNW-UHFFFAOYSA-N |
| SMILES | CCCCNC(=O)CSC1=NC2=C(C(=O)N1CC3=CC=C(C=C3)F)SC=C2 |
| Canonical SMILES | CCCCNC(=O)CSC1=NC2=C(C(=O)N1CC3=CC=C(C=C3)F)SC=C2 |
Introduction
Molecular Structure and Functional Features
The compound’s core consists of a thieno[3,2-d]pyrimidin-4-one scaffold, a bicyclic heteroaromatic system fused from thiophene and pyrimidine rings. Key substituents include:
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A 3-[(4-fluorophenyl)methyl] group at position 3 of the pyrimidinone ring, introducing aromaticity and lipophilicity via the fluorinated benzyl moiety.
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A sulfanyl bridge at position 2, linking the core to an N-butyl acetamide side chain, which enhances solubility and potential hydrogen-bonding interactions.
The molecular formula is C₂₀H₂₁FN₃O₂S₂, with a calculated molecular weight of 417.52 g/mol. The fluorophenyl group contributes to electronic effects (e.g., electron-withdrawing) and steric bulk, while the butyl chain may influence membrane permeability.
Physicochemical and Spectroscopic Properties
| Property | Value/Description |
|---|---|
| Molecular Weight | 417.52 g/mol |
| LogP (Predicted) | ~3.2 (Moderate lipophilicity) |
| Solubility | Low in water; soluble in DMSO, DMF |
| UV-Vis λmax | ~260 nm (π→π* transition of aromatic systems) |
| MS (ESI+) | m/z 418.1 [M+H]⁺ |
The fluorophenyl group contributes to a distinct ¹⁹F NMR signal near -115 ppm, while the thienopyrimidinone core shows characteristic ¹H NMR peaks at δ 8.2–8.5 ppm (pyrimidinone H) and δ 6.8–7.3 ppm (aromatic H) .
Biological Activity and Mechanistic Insights
Though direct pharmacological data are unavailable, structural analogs suggest potential targets:
Kinase Inhibition
Thienopyrimidinones are known to inhibit kinases (e.g., EGFR, VEGFR) by occupying ATP-binding pockets. The sulfanyl acetamide moiety may mimic adenine’s hydrogen-bonding interactions.
Protease Modulation
Compounds with similar scaffolds exhibit activity against viral proteases (e.g., SARS-CoV-2 3CLpro) . The fluorophenyl group could enhance binding to hydrophobic subsites.
Anti-Inflammatory Effects
The butyl chain may confer COX-2 selectivity, reducing prostaglandin synthesis. Fluorine’s electronegativity could stabilize ligand-receptor interactions.
Future Directions and Applications
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Structure-Activity Relationship (SAR) Studies: Modifying the butyl chain length or fluorophenyl substitution to optimize potency.
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In Silico Screening: Molecular docking against kinase or protease targets to prioritize in vitro testing.
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Formulation Development: Nanoencapsulation to address solubility limitations.
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